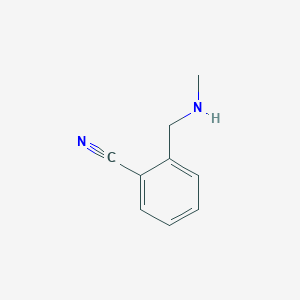

2-((Methylamino)methyl)benzonitrile

Description

Significance of Benzonitrile (B105546) and Benzylic Amine Moieties in Organic Synthesis

The importance of 2-((Methylamino)methyl)benzonitrile in organic synthesis is best understood by examining its constituent parts: the benzonitrile and benzylic amine moieties.

Benzonitrile Moiety: Benzonitrile (C₆H₅CN) is a fundamental aromatic organic compound consisting of a benzene (B151609) ring attached to a cyano group (-C≡N). atamankimya.comwikipedia.org This functional group is a versatile precursor in the synthesis of a wide array of organic compounds. atamankimya.comnbinno.comfiveable.me The nitrile group can undergo various transformations, including:

Hydrolysis to form benzamides or benzoic acids.

Reduction to produce benzylamines. wikipedia.org

Reaction with organometallic reagents to yield ketones after hydrolysis.

Benzonitrile derivatives are indispensable building blocks in the creation of pharmaceuticals, agrochemicals, dyes, and pigments. atamankimya.comnbinno.com The cyano group's electron-withdrawing nature also influences the electronic properties of the aromatic ring, which can be leveraged in the design of materials with specific optical or electronic characteristics. nbinno.com Historically, benzonitrile was first synthesized by Hermann Fehling in 1844 through the thermal dehydration of ammonium (B1175870) benzoate. nbinno.com Modern production methods often involve the ammoxidation of toluene. wikipedia.org

Benzylic Amine Moiety: A benzylic amine is characterized by an amine functional group attached to a benzyl (B1604629) group (a benzene ring connected to a CH₂ group). wikipedia.org This structural motif is a cornerstone in the synthesis of numerous biologically active compounds and materials. nbinno.com Benzylamines are crucial intermediates in the production of pharmaceuticals, such as alniditan, lacosamide, and nebivolol, as well as agrochemicals like pesticides and herbicides. nbinno.comwikipedia.org The amine group's nucleophilicity makes it a reactive site for forming amides, imines, and various heterocyclic systems. nbinno.comresearchgate.net Furthermore, the benzyl group can serve as a protecting group for amines in multi-step syntheses, as it can be readily removed by hydrogenolysis. wikipedia.org

The combination of these two moieties in a single molecule, as seen in this compound, creates a bifunctional scaffold with significant potential for constructing diverse and complex molecular architectures.

Table 1: Properties of Core Moieties

| Property | Benzonitrile | Benzylamine (B48309) |

|---|---|---|

| Chemical Formula | C₇H₅N | C₇H₉N |

| Molar Mass | 103.12 g/mol | 107.15 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 188 to 191 °C | 185 °C |

| Key Functional Group | Cyano (-C≡N) | Primary Amine (-NH₂) |

| Primary Use in Synthesis | Precursor to amides, acids, amines, ketones | Building block for APIs, agrochemicals, polymers |

Research Context and Scope for this compound

The research interest in this compound and its derivatives lies significantly in the field of medicinal chemistry. The molecule serves as a key building block for the synthesis of heterocyclic compounds with potential biological activity.

A prominent area of investigation involves the incorporation of the this compound scaffold into larger, more complex structures. For instance, research has been conducted on the synthesis of novel quinazolin-4-one derivatives that incorporate a methyl-benzonitrile group at the N-3 position. brieflands.com These compounds have been investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. brieflands.com In this context, the benzonitrile moiety plays a crucial role in binding to specific pockets of the enzyme, such as the S1 pocket, through interactions with amino acid residues like Arg-125 and Ser-630. brieflands.com

The scope of research for this compound extends to its use as a versatile intermediate. The secondary amine provides a reactive handle for N-alkylation or acylation, allowing for the introduction of diverse substituents. wikipedia.org The nitrile group can be transformed into other functionalities, enabling the construction of various heterocyclic rings fused to the benzene ring. This flexibility makes the compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Historical Development of Related Chemical Methodologies

The synthetic pathways leading to compounds like this compound are built upon a foundation of classical and modern organic chemistry reactions.

Synthesis of Benzonitriles: The history of nitrile synthesis dates back to the 19th century. nbinno.com One of the earliest methods for preparing benzonitrile was the dehydration of benzamide. wikipedia.org Another classic method is the Rosenmund–von Braun reaction, which involves the reaction of an aryl halide with cuprous cyanide. wikipedia.org Modern approaches have focused on developing more efficient and environmentally friendly methods. For example, the ammoxidation of toluene is the primary industrial method for producing benzonitrile. wikipedia.org Greener synthetic routes, such as the one-pot synthesis from benzaldehyde and hydroxylamine hydrochloride using recyclable ionic liquids, have also been developed to minimize waste and avoid harsh reagents. researchgate.net

Synthesis of Benzylic Amines: The synthesis of benzylic amines has evolved significantly over the years. Traditional methods often involved the reduction of nitriles or amides. Reductive amination, the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent, is a widely used and versatile method. clockss.org

In recent decades, there has been a strong focus on developing catalytic methods that are more atom-economical and efficient. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful strategy for the N-alkylation of amines with alcohols. organic-chemistry.org This approach, often catalyzed by transition metals like manganese, ruthenium, or cobalt, involves the temporary oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, and subsequent reduction of the imine to the desired amine. organic-chemistry.org This process is highly efficient as the only byproduct is water. Other modern developments include direct C-H amination and various coupling reactions that provide novel pathways to this important class of compounds. organic-chemistry.orgresearchgate.net

Table 2: Evolution of Synthetic Methodologies

| Reaction Type | Classic Method | Modern Approach | Key Advantages of Modern Approach |

|---|---|---|---|

| Benzonitrile Synthesis | Dehydration of benzamide; Rosenmund–von Braun reaction | Ammoxidation of toluene; One-pot synthesis using ionic liquids | Higher efficiency, greener conditions, recyclability of catalysts |

| Benzylic Amine Synthesis | Reduction of nitriles/amides; Reductive amination | Catalytic N-alkylation with alcohols (Borrowing Hydrogen) | High atom economy, use of green alkylating agents, mild reaction conditions |

Structure

3D Structure

Properties

IUPAC Name |

2-(methylaminomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBJPAYRYCHLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Methylamino Methyl Benzonitrile and Its Analogs

Direct Synthetic Routes to the 2-((Methylamino)methyl)benzonitrile Scaffold

The direct synthesis of the this compound scaffold can be achieved through several efficient methodologies, including the oxidation of primary amines, the conversion of benzylic alcohols and aldehydes, and nucleophilic substitution reactions.

Oxidative Dehydrogenation Methodologies from Primary Amines

The oxidative dehydrogenation of primary amines presents a direct and atom-economical route to nitriles. researchgate.net This transformation can be accomplished using both transition metal-based catalysts and metal-free oxidant systems.

Transition metal catalysis offers powerful tools for the aerobic oxidative dehydrogenation of primary amines to nitriles. researchgate.net These methods often utilize environmentally benign oxidants like molecular oxygen.

Copper-Catalyzed Systems: A highly efficient method for the copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles has been developed. acs.orgnih.gov This system employs a copper catalyst in the presence of a ligand, such as 4-(Dimethylamino)pyridine (DMAP), and uses dioxygen or air as the green oxidant. acs.orgnih.gov The reaction demonstrates excellent functional group compatibility and provides high yields for a broad range of benzylic, allylic, and aliphatic amines. acs.org The ligand is crucial as it not only accelerates the reaction rate but also enhances the stability of the catalyst. acs.orgnih.gov

Ruthenium-Catalyzed Systems: Ruthenium complexes are also highly effective catalysts for the dehydrogenation of primary amines to nitriles. acs.orgsemanticscholar.orgnih.gov Notably, some ruthenium-based systems can achieve this transformation under oxidant-free and base-free conditions, liberating dihydrogen as the only byproduct. acs.orgnih.govresearchgate.net For instance, the simple dimeric complex [Ru(p-cym)Cl₂]₂ has been shown to catalyze the dehydrogenation of primary amines without the need for any additional ligands. nih.govresearcher.life This approach is highly selective for alkyl amines, while benzylamine (B48309) derivatives can yield a mixture of the nitrile and the corresponding imine. nih.govresearcher.life Other ruthenium systems, such as those employing triazolylidene ligands, exhibit high activity and selectivity with dioxygen as the terminal oxidant under benign conditions. rsc.org

| Catalyst System | Oxidant | Key Features | Substrate Scope |

|---|---|---|---|

| Copper/DMAP | O₂ or Air | Mild conditions, high yields, ligand accelerates reaction and stabilizes catalyst. acs.orgnih.gov | Benzylic, allylic, and aliphatic amines. acs.org |

| [Ru(p-cym)Cl₂]₂ | None (Acceptorless) | Oxidant- and base-free, produces H₂ as the sole byproduct. nih.govresearcher.life | Highly selective for alkyl amines; benzylamines can form imine byproducts. nih.gov |

| Ruthenium-triazolylidene complexes | O₂ | High activity and selectivity, benign conditions. rsc.org | Aromatic and aliphatic amines. rsc.org |

Metal-free oxidation systems provide an alternative to transition metal-catalyzed reactions, often with the advantages of operational simplicity and the use of readily available reagents.

Trichloroisocyanuric Acid (TCCA): An efficient and highly selective method for the oxidation of primary amines to nitriles utilizes trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). organic-chemistry.orgthieme-connect.com This reaction proceeds under mild conditions and demonstrates high yields for a variety of aliphatic, aromatic, and heterocyclic primary amines. organic-chemistry.org A key advantage of this method is the tolerance of other functional groups, such as carbon-carbon double bonds and benzyloxy groups. organic-chemistry.orgthieme-connect.com The presence of catalytic TEMPO is essential for the reaction to proceed. organic-chemistry.org

Iodine-Mediated Systems: Molecular iodine can also be employed as an oxidant for the conversion of primary amines to nitriles. oup.comresearchgate.net For example, the reaction of benzaldehyde with ammonia (B1221849) and iodine in methanol produces benzonitrile (B105546). oup.com The proposed mechanism involves the formation of iodamine, which then oxidizes a benzilideneimine intermediate to the nitrile. oup.com Another approach involves the use of an iodine-tert-butyl hydroperoxide (I₂-TBHP) system for the oxidative conversion of primary amines. researchgate.net

| Oxidant System | Key Features | Reaction Conditions |

|---|---|---|

| Trichloroisocyanuric Acid (TCCA)/TEMPO | Highly selective, mild conditions, high yields, tolerance of various functional groups. organic-chemistry.orgthieme-connect.com | CH₂Cl₂ as solvent at low temperatures (e.g., 5 °C). organic-chemistry.org |

| Iodine (I₂) | Inexpensive and easy to handle. nih.gov Can be used in various systems. | Can be used with ammonia and an alcohol solvent, or with a co-oxidant like TBHP. oup.comresearchgate.net |

Conversion Pathways from Benzylic Alcohol and Aldehyde Precursors

Benzylic alcohols and aldehydes are common starting materials for the synthesis of benzonitriles. These transformations typically involve a one-pot reaction sequence. A copper-on-silica catalyst has been shown to convert benzyl (B1604629) alcohol to benzonitrile through an amination-dehydrogenation process with high yield under optimized conditions. researchgate.net Another approach involves the aerobic oxidation of substituted benzyl alcohols in the presence of TEMPO, followed by condensation with hydroxylamine hydrochloride in a one-pot cascade process to yield various aryl nitriles. researchgate.net

The conversion of benzaldehydes to benzonitriles can be achieved through various methods. One common route is the reaction with hydroxylamine hydrochloride to form an aldoxime, which is then dehydrated to the nitrile. rsc.orggoogle.com This can be performed as a one-pot synthesis using catalysts like anhydrous ferrous sulfate. scribd.com Ionic liquids have also been employed as recyclable catalysts and solvents for the one-pot synthesis of benzonitrile from benzaldehyde and hydroxylamine salts. rsc.orgpatsnap.com

Nucleophilic Substitution Reactions with Benzonitrile Derivatives

While less common for the direct synthesis of the parent this compound, nucleophilic substitution on a pre-functionalized benzonitrile core can be a viable strategy. For instance, a derivative such as 2-(bromomethyl)benzonitrile can react with methylamine in a standard nucleophilic substitution reaction to yield the desired product. This approach is foundational in the synthesis of more complex analogs, such as novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, where a key step involves the reaction of a quinazolinone intermediate with 2-(bromomethyl)benzonitrile. brieflands.com

Palladium-Catalyzed Cyanation in Benzonitrile Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for the formation of the benzonitrile core. bohrium.comrsc.orgrsc.org The cyanation of aryl halides or triflates with a cyanide source is a versatile and widely used approach that offers high functional group tolerance. nih.govmit.edu

This methodology has evolved significantly since its inception to address challenges such as catalyst deactivation by the cyanide anion. bohrium.com Modern systems often employ specialized ligands, such as XPhos, to achieve high efficiency. nih.gov The choice of cyanide source is also critical, with a trend towards using less toxic alternatives to sodium or potassium cyanide, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). bohrium.comnih.gov Recent advancements have led to palladium-catalyzed cyanation systems that are effective for a broad range of (hetero)aryl chlorides and bromides at low catalyst loadings and can be completed in a short time at moderate temperatures. nih.gov The development of methods that work in aqueous media further enhances the practicality and environmental friendliness of this approach. mit.edu

| Component | Examples | Role and Significance |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Palladacycle precatalysts | Provides the active Pd(0) catalyst for the cross-coupling reaction. nih.gov |

| Ligand | XPhos, tBuXPhos, dppf | Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst deactivation. nih.gov |

| Cyanide Source | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆] | Provides the cyanide nucleophile. Less toxic sources like K₄[Fe(CN)₆] are increasingly preferred. bohrium.comnih.gov |

| Aryl Substrate | Aryl chlorides, bromides, iodides, triflates | The electrophilic partner in the cross-coupling reaction. bohrium.com |

Advanced Synthetic Methodologies for Benzonitrile Derivatives with Alkylamino Side Chains

The introduction of an alkylamino side chain onto a benzonitrile ring is a critical step in the synthesis of various biologically active molecules. Several advanced methods have been developed to achieve this transformation efficiently.

A primary and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a benzylic halide. This strategy utilizes a readily available starting material, 2-(halomethyl)benzonitrile, where the halogen is typically bromine or chlorine. The benzylic carbon is highly electrophilic and susceptible to attack by a nucleophile like methylamine.

The reaction proceeds via a standard SN2 mechanism, where methylamine displaces the halide ion, forming the desired secondary amine product. The choice of solvent and base is crucial for optimizing the reaction conditions, minimizing side reactions, and achieving high yields.

Table 1: Representative Conditions for Synthesis via Benzylic Halide Substitution

| Starting Material | Reagent | Solvent | Base | Temperature | Yield |

| 2-(Bromomethyl)benzonitrile | Methylamine | Tetrahydrofuran (B95107) (THF) | N/A | Room Temp. | High |

| 2-(Chloromethyl)benzonitrile | Methylamine | Acetonitrile | K₂CO₃ | 60-80°C | Good-Excellent |

| 2-(Bromomethyl)benzonitrile | Methylamine (40% in H₂O) | Ethanol | NaHCO₃ | Reflux | High |

The use of formamidine intermediates represents a less common approach for the synthesis of secondary amines like this compound. In principle, this route could involve the formation of a formamidine from a primary amine, followed by alkylation and subsequent hydrolysis to yield the secondary amine. Formamidines can serve as protecting groups for primary amines or as synthons for introducing aminomethyl groups. However, this specific synthetic pathway is not widely documented in the literature for the preparation of this particular class of benzonitrile derivatives. The more direct methods, such as the alkylation of methylamine with a benzylic halide, are generally preferred for their efficiency and simplicity.

The synthesis of benzonitrile analogs containing an aminophenylsulfanyl or methylaminophenylsulfanyl moiety requires the formation of a diaryl sulfide (C-S-C) bond. These compounds are important precursors for various heterocyclic drugs. The primary methods to achieve this structure are through nucleophilic aromatic substitution (SNAr) or the reduction of a nitro-intermediate.

Nucleophilic Aromatic Substitution (SNAr): This is a common and effective method. The synthesis of 2-((2-aminophenyl)sulfanyl)benzonitrile, for example, can be accomplished by reacting 2-aminothiophenol with an activated benzonitrile, such as 2-fluorobenzonitrile or 2-chlorobenzonitrile. smolecule.comnih.gov The nitrile group acts as a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic attack by the thiolate anion of 2-aminothiophenol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). smolecule.com

Reduction of a Nitro-Intermediate: An alternative route involves the initial formation of a diaryl sulfide bond using a nitrophenol derivative, followed by the reduction of the nitro group to an amine. For instance, 2-((2-nitrophenyl)sulfanyl)benzonitrile can be synthesized first and then reduced to 2-((2-aminophenyl)sulfanyl)benzonitrile. prepchem.com This reduction is commonly achieved using reagents like iron powder in the presence of an acid, such as hydrochloric acid. prepchem.com To obtain the corresponding methylamino analog, the resulting primary amine can be subsequently alkylated.

Table 2: Key Synthetic Routes for Phenylsulfanylbenzonitrile Analogues

| Target Compound | Route | Key Reagents | Description |

| 2-((2-Aminophenyl)sulfanyl)benzonitrile | SNAr | 2-Fluorobenzonitrile, 2-Aminothiophenol, K₂CO₃ | Direct formation of the C-S bond via nucleophilic aromatic substitution. smolecule.com |

| 2-((2-Aminophenyl)sulfanyl)benzonitrile | Reduction | 2-((2-Nitrophenyl)sulfanyl)benzonitrile, Fe, HCl | Reduction of a nitro group on a pre-formed diaryl sulfide scaffold. prepchem.com |

Isotopic Labeling Approaches in the Synthesis of Related Compounds (e.g., Deuterated Analogs)

Isotopic labeling, particularly with deuterium (²H or D), is a critical tool in pharmaceutical development for studying drug metabolism and pharmacokinetics. Introducing deuterium can alter the metabolic profile of a compound due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond.

Several strategies can be employed to synthesize deuterated analogs of this compound.

Use of Deuterated Reagents: A direct approach is to use isotopically labeled starting materials. For example, a deuterated benzylic position can be achieved by using deuterated reducing agents to prepare the benzylic alcohol precursor, which is then converted to the halide. nih.govbeilstein-archives.org Multicomponent reactions utilizing deuterated aldehydes or isonitriles are also effective for creating diverse deuterated products. nih.govazregents.edu

Hydrogen-Deuterium (H/D) Exchange: Late-stage deuteration can be achieved through H/D exchange reactions on the final compound or a late-stage intermediate. Catalytic systems, such as palladium on carbon (Pd/C) with D₂O, can facilitate the exchange of specific protons for deuterons. nih.gov For instance, benzylic protons are often susceptible to such exchange reactions under mild conditions.

Table 3: Approaches for Isotopic Labeling

| Labeling Strategy | Isotope | Method | Example Application |

| Labeled Reagent Synthesis | ²H (Deuterium) | Use of [D1]-aldehydes or [D2]-isonitriles in multicomponent reactions. nih.govbeilstein-archives.org | Introduction of deuterium at specific sites for metabolic stability studies. |

| H/D Exchange | ²H (Deuterium) | Pd/C-catalyzed exchange using D₂O as the deuterium source. nih.gov | Late-stage deuteration of benzylic or other activated C-H bonds. |

| Labeled Precursor | ¹³C or ¹⁴C | Synthesis using labeled KCN to introduce an isotopic label at the nitrile carbon. | Used in ADME (absorption, distribution, metabolism, and excretion) studies. |

Reactivity and Reaction Mechanisms of 2 Methylamino Methyl Benzonitrile

Transformation Chemistry of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical modification.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base. chemistrysteps.comweebly.com

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). chemguide.co.uklibretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The resulting intermediate tautomerizes to an amide. Continued heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid, in this case, 2-((Methylamino)methyl)benzoic acid, and an ammonium (B1175870) salt. chemistrysteps.com

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The nitrile nitrogen is protonated by the acid.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrile.

Deprotonation & Tautomerization: Loss of a proton yields an imidic acid, which tautomerizes to the more stable amide intermediate, 2-((Methylamino)methyl)benzamide. chemistrysteps.com

Amide Hydrolysis: The amide is subsequently hydrolyzed under acidic conditions to form 2-((Methylamino)methyl)benzoic acid.

Under basic conditions, the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). chemguide.co.uk The hydroxide ion acts as a nucleophile, directly attacking the nitrile carbon. chemistrysteps.comweebly.com This process initially forms the salt of the carboxylic acid (e.g., sodium 2-((Methylamino)methyl)benzoate) and ammonia (B1221849). chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified after the initial hydrolysis is complete. libretexts.org A mild method using NaOH in a methanol/dioxane mixture has been shown to selectively convert nitriles to primary amides, as the amide hydrolyzes much more slowly under these anhydrous conditions. arkat-usa.org

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the nitrile.

Protonation: The resulting intermediate is protonated by water to form an imidic acid.

Tautomerization: The imidic acid tautomerizes to the amide intermediate. chemistrysteps.com

Amide Hydrolysis: The amide is hydrolyzed by the base to yield a carboxylate salt and ammonia. weebly.com

Acidification: Subsequent addition of a strong acid liberates the free carboxylic acid. libretexts.org

The nitrile group can be reduced to a primary amine, yielding 2-((Methylamino)methyl)benzylamine. This transformation adds another amino group to the molecule, creating a diamine. Several methods are effective for this reduction.

One common method is catalytic hydrogenation . This involves reacting the nitrile with hydrogen gas (H₂) at elevated temperature and pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.ukgoogle.com Ruthenium-based catalysts have also shown excellent activity and selectivity for the reduction of nitriles to primary amines. thieme-connect.de

Another powerful reducing agent is lithium aluminum hydride (LiAlH₄) . The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uk LiAlH₄ is a potent hydride source capable of reducing a wide variety of functional groups, including nitriles. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. chemguide.co.uk

A more specialized reagent system is diisopropylaminoborane (BH₂N(iPr)₂) with a catalytic amount of lithium borohydride (LiBH₄) . This system effectively reduces both aliphatic and aromatic nitriles to their corresponding primary amines in high yields. nih.govresearchgate.net The reaction conditions can be tuned; benzonitriles with electron-withdrawing groups are reduced faster, while those with electron-donating groups may require heating. nih.govresearchgate.net

| Reagent/Method | Conditions | Product | Reference |

| H₂/Catalyst | High temperature and pressure; Catalyst (Pd, Pt, Ni, or Ru) | 2-((Methylamino)methyl)benzylamine | chemguide.co.ukgoogle.comthieme-connect.de |

| LiAlH₄ | Anhydrous ether (e.g., Et₂O, THF), then acid workup | 2-((Methylamino)methyl)benzylamine | chemguide.co.uk |

| BH₂N(iPr)₂/LiBH₄ (cat.) | Ambient or reflux in THF | 2-((Methylamino)methyl)benzylamine | nih.govresearchgate.net |

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. organic-chemistry.org This type of reaction, often called a Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a π-system (the dipolarophile). wikipedia.orgnumberanalytics.com

For 2-((Methylamino)methyl)benzonitrile, the nitrile group can react with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to form heterocycles. organic-chemistry.orguchicago.edu For example, reaction with an organic azide (B81097) (R-N₃) would yield a tetrazole, while reaction with a nitrile oxide (R-CNO) would produce an oxadiazole. These reactions are concerted, pericyclic processes that are highly valuable for constructing complex ring systems with good stereocontrol. organic-chemistry.orglibretexts.org

The regioselectivity of the cycloaddition is governed by both steric and electronic factors, which can be rationalized using frontier molecular orbital (FMO) theory. wikipedia.orgmdpi.com The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.org In the case of benzonitrile (B105546) oxide reacting with a dipolarophile, it can act as a moderate electrophile and nucleophile, and its reactivity is influenced by the electronic nature of the dipolarophile. mdpi.comrug.nl

Alternatively, the nitrile group of this compound can itself be converted into a 1,3-dipole. For instance, oxidation of a related aldoxime can generate a nitrile oxide, which can then undergo cycloaddition with an alkene or alkyne. uchicago.eduresearchgate.net

Reactions Involving the Secondary Amine Moiety

The secondary amine group (-NHCH₃) is a nucleophilic center and is also adjacent to a benzene (B151609) ring, which influences its reactivity.

The secondary amine in this compound can readily undergo N-alkylation and N-acylation .

N-Alkylation involves the reaction of the amine with an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) to form a tertiary amine. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O), to form an amide. libretexts.org This reaction is typically rapid and results in the formation of a new N-acyl derivative, for example, 2-((N-acetyl-N-methylamino)methyl)benzonitrile.

It is important to distinguish these reactions from Friedel-Crafts alkylation and acylation of the benzene ring. Friedel-Crafts reactions are generally incompatible with substrates containing amine functionalities. libretexts.org The lone pair on the nitrogen atom acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. libretexts.orgyoutube.com This deactivates the aromatic ring towards electrophilic substitution by placing a positive charge on the nitrogen adjacent to the ring. libretexts.orgyoutube.com

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine |

| N-Acylation | Acid Chloride (R'-COCl) or Anhydride | Amide |

The secondary amine moiety and the adjacent benzylic carbon are susceptible to oxidation. The specific product depends on the oxidizing agent and reaction conditions. Oxidation of secondary amines can lead to a variety of products. For instance, mild oxidation might yield a stable nitroxide radical, while stronger conditions could lead to the formation of imines or amides. The benzylic C-H bond is also activated towards oxidation, which could potentially lead to the formation of a ketone (an N-methyl benzoyl imine) or, with cleavage, other products. Specific oxidative transformations for this compound are not widely reported, but its reactivity can be inferred from the general chemistry of secondary benzylamines.

N-Demethylation and Related Processes

The N-demethylation of tertiary N-methyl amines is a significant transformation in organic chemistry, particularly in the chemistry of alkaloids. researchgate.net While direct studies on the N-demethylation of this compound are not extensively documented in the provided results, the reactivity of similar N-methyl-N-arylmethyl amines provides a strong basis for predicting its behavior.

A notable method for N-demethylation involves the use of N-iodosuccinimide (NIS) in acetonitrile. sci-hub.se This system has been shown to selectively cleave the N-methyl group in the presence of an N-benzyl group. sci-hub.se The proposed mechanism involves the oxidation of the amino group by NIS, followed by treatment with O-methylhydroxylamine hydrochloride to yield the demethylated product. sci-hub.se

Key Research Findings on N-Demethylation of Similar Compounds:

| Reagent System | Substrate Type | Outcome | Reference |

| N-Iodosuccinimide (NIS) / Acetonitrile | N-methyl-N-arylmethyl-α-amino esters | Selective N-demethylation over N-debenzylation | sci-hub.se |

| N-Bromosuccinimide (NBS) / Acetonitrile | N-methyl-N-arylmethyl-α-amino esters | Predominantly debenzylation | sci-hub.se |

| Chloroformates | Tertiary N-methyl amines | N-demethylation | researchgate.net |

| Photochemical Methods | Tertiary amine alkaloids | N-demethylation via single electron transfer | researchgate.net |

It is important to note that the choice of solvent can significantly influence the reaction's outcome. For instance, using N,N-dimethylformamide (DMF) as a solvent with NIS or NBS predominantly leads to the cleavage of the N-benzyl group (debenzylation). sci-hub.se

Reactivity of the Benzylic Position

The carbon atom situated between the benzene ring and the methylamino group is known as the benzylic position. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as carbocations, radicals, and carbanions through resonance. chemistrysteps.comlibretexts.org

Key Reactions at the Benzylic Position:

Substitution Reactions: Benzylic halides readily undergo both SN1 and SN2 nucleophilic substitution reactions. chemistrysteps.comlibretexts.org The stability of the benzylic carbocation facilitates the SN1 pathway, even for what would typically be primary substrates. libretexts.orgkhanacademy.org The specific mechanism (SN1 vs. SN2) is influenced by factors such as the structure of the substrate and the reaction conditions. khanacademy.orgchemistry.coach

Elimination Reactions: E1 and E2 elimination reactions are also possible at the benzylic position, leading to the formation of a double bond conjugated with the aromatic ring. chemistrysteps.comchemistry.coach

Radical Halogenation: The benzylic position can be selectively halogenated, typically using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgyoutube.com This reactivity stems from the resonance stabilization of the intermediate benzylic radical. chemistrysteps.comlibretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. chemistrysteps.comyoutube.com

The reactivity of the benzylic position in this compound would likely be influenced by the presence of the methylamino group, which could potentially participate in or direct these reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Ring

The benzonitrile ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the conditions and outcomes will be significantly different.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.commasterorganicchemistry.com The existing substituents on the ring determine the rate and regioselectivity (the position of the incoming electrophile). The nitrile group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the alkylamino group is an activating, ortho-, para-directing group. The interplay between these two opposing groups on the same ring makes predicting the exact outcome of EAS reactions complex. Generally, the activating group has a stronger directing effect.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Electrophile |

| Nitration | HNO3, H2SO4 | NO2+ |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Br+ or Cl+ |

| Sulfonation | SO3, H2SO4 | SO3 |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The nitrile group in this compound is electron-withdrawing and could potentially activate the ring towards SNAr if a suitable leaving group were present at an ortho or para position. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

A different mechanism for nucleophilic aromatic substitution is the benzyne (B1209423) mechanism, which occurs under strong basic conditions and involves a highly reactive benzyne intermediate. chemistry.coachmasterorganicchemistry.com

Rearrangement Reactions and Electrocyclization Pathways

While specific rearrangement and electrocyclization reactions involving this compound are not detailed in the provided search results, the structural motifs present in the molecule suggest potential for such transformations under appropriate conditions.

Named Rearrangement Reactions:

Many named rearrangement reactions exist in organic chemistry, often involving the migration of a group within a molecule. mvpsvktcollege.ac.inthermofisher.com Some rearrangements occur to electron-deficient carbon, nitrogen, or oxygen atoms. tmv.ac.in Examples include:

Beckmann Rearrangement: Converts an oxime to an amide. mvpsvktcollege.ac.inlibretexts.org

Hofmann Rearrangement: Converts a primary amide to a primary amine with one less carbon atom. tmv.ac.in

Curtius Rearrangement: Involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. libretexts.org

Claisen Rearrangement: A wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. thermofisher.com

The applicability of these reactions to this compound or its derivatives would depend on the specific functional groups introduced into the molecule. For instance, conversion of the nitrile group to an amide could open pathways for Hofmann-type rearrangements.

Electrocyclization Pathways:

Electrocyclization reactions are pericyclic reactions that involve the formation of a sigma bond between the ends of a conjugated pi system, leading to the formation of a cyclic compound. The reverse reaction is known as an electrocyclic ring-opening. These reactions are governed by the principles of orbital symmetry. While no specific electrocyclization pathways for this compound are mentioned, the aromatic ring itself is a stable cyclic system. Modifications to the side chain to introduce a conjugated system could potentially lead to electrocyclization reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display complex multiplets due to the four adjacent protons on the benzene (B151609) ring. The aliphatic region would feature singlets for the benzylic and methyl protons, along with a characteristically broad signal for the amine proton.

Table 1: Predicted ¹H NMR Spectral Data for 2-((Methylamino)methyl)benzonitrile Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and are based on typical values for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.30 - 7.70 | Multiplet | 4H |

| Benzylic (-CH₂-) | ~ 3.85 | Singlet | 2H |

| N-Methyl (-CH₃) | ~ 2.45 | Singlet | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. For this compound, eight distinct signals are expected: six for the aromatic ring (two quaternary and four methine carbons), one for the nitrile group, one for the benzylic carbon, and one for the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS at 0.00 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C≡N) | ~118 |

| Aromatic C-CN | ~112 |

| Aromatic C-CH₂ | ~140 |

| Aromatic CH | 127 - 134 |

| Benzylic (-CH₂-) | ~55 |

Fluorine-¹⁹F NMR is a specialized technique applicable only to compounds containing fluorine. While there is no fluorine in this compound itself, fluorinated analogs are utilized in research. For instance, compounds like 4-Fluoro-3-[(methylamino)methyl]benzonitrile have been synthesized for applications in medicinal chemistry. A ¹⁹F NMR analysis of such an analog would provide a single, sharp signal, with its specific chemical shift confirming the electronic environment of the fluorine atom on the aromatic ring. However, specific ¹⁹F NMR spectral data for these analogs are not detailed in the reviewed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₉H₁₀N₂, which corresponds to a calculated exact mass of 146.0844 Da. nih.gov HRMS can easily distinguish this from other compounds that have the same nominal mass of 146 Da but different molecular formulas.

Table 3: Comparison of Exact Masses for Compounds with a Nominal Mass of 146

| Molecular Formula | Compound Class Example | Exact Mass (Da) |

|---|---|---|

| C₉H₁₀N₂ | This compound | 146.0844 |

| C₈H₆N₂O | Phthalonitrile oxide | 146.0480 |

| C₁₁H₁₄ | Substituted Alkylbenzene | 146.1096 |

Mass spectrometry can also be used to assess the isotopic purity of a sample by analyzing the distribution of isotopic peaks. The molecular ion peak (M⁺) corresponds to the molecule composed of the most abundant isotopes (¹²C, ¹H, ¹⁴N). The M+1 peak results from the presence of one heavier isotope (e.g., ¹³C or ¹⁵N) in the molecule. The theoretical relative intensity of the M+1 peak for C₉H₁₀N₂ can be calculated based on the natural abundance of these isotopes. A close correlation between the measured and theoretical isotopic distribution provides strong evidence for the assigned molecular formula and the isotopic purity of the compound.

Table 4: Theoretical Contribution to the M+1 Peak Intensity for C₉H₁₀N₂

| Isotope | Natural Abundance (%) | Number of Atoms | Contribution to M+1 Intensity (%) |

|---|---|---|---|

| ¹³C | 1.108 | 9 | 9.972 |

| ²H | 0.015 | 10 | 0.150 |

| ¹⁵N | 0.366 | 2 | 0.732 |

| Total | | | ~10.85 |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational states. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the key functional groups—nitrile, secondary amine, and the substituted benzene ring—give rise to characteristic absorption bands.

While a specific, complete FT-IR spectrum for this compound is not widely published, its spectral characteristics can be reliably predicted based on established group frequencies and data from analogous compounds. The nitrile (C≡N) stretching vibration is one of the most distinct features in the spectrum, typically appearing as a strong, sharp band. For benzonitrile (B105546) derivatives, this band is characteristically found in the 2220–2240 cm⁻¹ range. researchgate.net For example, the related compound 2-[(E)-(Dimethylamino)methyleneamino]benzonitrile exhibits its nitrile stretch at 2214.87 cm⁻¹. researchgate.net

Other significant vibrations include the N-H stretch of the secondary amine, which is expected as a single, sharp peak around 3300-3500 cm⁻¹. The C-H stretching vibrations from the aromatic ring and the aliphatic methyl and methylene (B1212753) groups are also prominent. Aromatic C-H stretches typically appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches are observed as stronger bands just below 3000 cm⁻¹. researchgate.net

The table below summarizes the expected FT-IR absorption bands and their corresponding vibrational modes for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3500 | Moderate | N-H Stretch | Secondary Amine |

| > 3000 | Weak | C-H Stretch | Aromatic Ring |

| < 3000 | Strong | C-H Stretch | Methyl, Methylene |

| 2220 - 2240 | Strong | C≡N Stretch | Nitrile |

| 1550 - 1650 | Moderate | N-H Bend | Secondary Amine |

| 1450 - 1600 | Variable | C=C Stretch | Aromatic Ring |

| 1020 - 1250 | Moderate | C-N Stretch | Amine, Benzyl-N |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. This technique involves inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability.

In the Raman spectrum of this compound, the nitrile (C≡N) stretch is expected to be a strong and sharp signal, as the triple bond is highly polarizable. researchgate.net The symmetric "ring breathing" vibration of the benzene ring, typically found near 1000 cm⁻¹, is also expected to be a characteristically strong band. Aromatic C-H and aliphatic C-H stretching vibrations are also readily observed. In contrast to FT-IR, the N-H stretching vibration of the secondary amine is generally weaker in the Raman spectrum.

Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to simulate and interpret the vibrational spectra of molecules like this compound, showing excellent agreement with experimental FT-IR and FT-Raman data for similar compounds like 2-amino-4-methyl benzonitrile. nih.govsigmaaldrich.cn

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide highly accurate measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of molecules within the crystal lattice.

As of this writing, a crystal structure for this compound has not been deposited in public databases. However, analysis of related structures provides insight into the type of data that would be obtained. For instance, the X-ray diffraction analysis of a similar compound, 2-[(E)-(Dimethylamino)methyleneamino]benzonitrile, was performed at 113 K. researchgate.net The study revealed that it crystallizes in the monoclinic P2/n space group with specific unit cell dimensions. researchgate.net Such an analysis for this compound would definitively establish its molecular conformation and the nature of its crystal packing.

| Parameter | Example Data from a Related Benzonitrile researchgate.net | Information Provided |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2/n | The symmetry elements present in the crystal. |

| Unit Cell Dimensions (a,b,c,β) | a = 7.7468 Å, b = 11.212 Å, c = 11.042 Å, β = 109.67° | The size and angles of the repeating unit of the crystal. |

| Bond Lengths & Angles | C-C mean = 0.002 Å | Precise distances and angles between atoms in the molecule. |

| Intermolecular Interactions | N/A | Details of hydrogen bonds or other non-covalent forces. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of pure substances. jetir.orgijarnd.com For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. omicsonline.org

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is ideal for compounds that are volatile and thermally stable. actascientific.com The gas chromatograph separates the compound from any impurities, after which the mass spectrometer provides its molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint. The closely related compound 2-((Dimethylamino)methyl)benzonitrile has been analyzed by GC-MS, demonstrating the utility of this technique for this class of compounds. nih.gov

LC-MS is a more versatile technique suitable for a broader range of molecules, including those that are non-volatile or thermally labile. omicsonline.org The compound is first passed through a high-performance liquid chromatography (HPLC) column for separation and then introduced into the mass spectrometer. LC-MS is widely used for qualitative and quantitative analysis in many fields. nih.gov Data for 2-((Dimethylamino)methyl)benzonitrile is available from an LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) analysis, which identified the protonated molecular ion [M+H]⁺ at an m/z of 161.1073 and provided high-resolution fragmentation data for structural confirmation. massbank.eu

Other hyphenated techniques like LC-FTIR, which provides infrared spectra of chromatographically separated peaks, can also be employed for comprehensive characterization. ijarnd.comnih.gov

Computational and Theoretical Investigations of 2 Methylamino Methyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, electronic energies, and other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached. The results include precise bond lengths, bond angles, and dihedral angles. For benzonitrile (B105546) derivatives, DFT studies reveal how substituents on the benzene (B151609) ring influence its geometry. derpharmachemica.com

Furthermore, DFT provides critical information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Below is a representative table of geometric and electronic parameters that can be obtained for benzonitrile derivatives using DFT calculations at the B3LYP/6-311G(d,p) level, based on studies of similar compounds. researchgate.netepstem.net

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for simplification. The Hartree-Fock (HF) method is a primary example. nih.gov These calculations are crucial for predicting vibrational spectra (like Infrared and Raman) and analyzing the different spatial arrangements (conformations) of a molecule.

For a flexible molecule like 2-((Methylamino)methyl)benzonitrile, the side chain can rotate around its single bonds, leading to various conformers with different energies. Ab initio calculations can map out the potential energy surface to identify the most stable conformers and the energy barriers between them.

Vibrational analysis based on ab initio calculations predicts the frequencies at which a molecule will absorb infrared radiation. rsc.org Each frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. Comparing the calculated spectrum with an experimental one helps to confirm the molecule's structure and assign spectral bands to specific vibrational modes. researchgate.net

The following table shows an example of how calculated vibrational frequencies for a related molecule, 5-methyl-2-(p-methylaminophenyl)benzoxazole, compare with experimental FT-IR data. nih.gov A scaling factor is often applied to the calculated values to better match experimental results. researchgate.net

Molecular Dynamics Simulations for Conformational Behavior

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations study how molecules move and change over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and other dynamic processes. illinois.edu

For this compound, MD simulations would be invaluable for understanding its conformational behavior in a solution. The simulation could reveal the preferred orientations of the (methylamino)methyl side chain, how it interacts with water or other solvent molecules, and the timescale of its movements. This information is crucial for understanding how the molecule behaves in a real-world environment, which is fundamental to predicting its chemical and biological interactions. Studies have used MD to reveal the formation pathways of benzonitrile under specific conditions, demonstrating the power of this technique to model complex chemical processes. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Benzonitrile Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop mathematical equations that can predict the activity of new, unsynthesized molecules. nih.gov

For benzonitrile scaffolds, a QSAR study would involve several steps:

Data Collection: Gathering a set of benzonitrile derivatives with experimentally measured biological activity (e.g., enzyme inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic properties (from DFT), steric parameters (molecular volume), and hydrophobicity (LogP).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create a model linking the descriptors to the activity. researchgate.net

Validation: Testing the model's predictive power on a set of compounds not used in its creation. researchgate.net

Such models can guide the design of new benzonitrile derivatives with enhanced potency by identifying the key molecular features that influence their biological function. nih.gov

Computational Approaches to Molecular Recognition and Binding Interactions (e.g., with Supramolecular Hosts)

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. Computational methods like molecular docking are used to predict how a molecule (a "guest") might bind to a receptor or a host molecule.

Recent research has shown the precise recognition of various benzonitrile derivatives by a supramolecular macrocycle acting as a host. nih.gov In these studies, computational modeling can be used to understand the forces driving the binding. Key interactions often include:

Hydrogen Bonding: Between polar groups on the host and guest.

π-π Stacking: Interactions between the aromatic rings of the host and the benzonitrile guest.

Van der Waals Forces: General attractive forces between the molecules.

Computational studies can predict the binding energy and the most likely binding pose. For example, a study on a phenylphosphine (B1580520) oxide-bridged supramolecular macrocycle demonstrated its ability to specifically bind fifteen different benzonitrile derivatives, including commercially available drugs like crisaborole (B606811) and alectinib. nih.gov This "key-lock" complex formation highlights the importance of the benzonitrile fragment for molecular recognition, a process that can be effectively modeled and understood through computational approaches. nih.gov

Applications in Chemical Synthesis and Materials Science

2-((Methylamino)methyl)benzonitrile as a Versatile Building Block in Organic Synthesis

The presence of two distinct functional groups allows this compound to serve as a multifaceted building block for the construction of a wide array of organic molecules. chemicalbook.com Its structure is a key starting point for creating more complex chemical architectures.

Nitrogen-containing heterocycles are fundamental scaffolds in many biologically active compounds and functional materials. google.com this compound is a valuable precursor for synthesizing several important classes of these heterocycles.

Imidazoles: The synthesis of imidazole (B134444) rings can be achieved through various routes, including the reaction of a benzylamine (B48309) derivative with a nitrile. rsc.org The methylamino group in this compound can participate in cyclization reactions, while the benzonitrile (B105546) portion can be a source of a carbon atom for the imidazole ring, often after transformation into an amidine or related functional group. General methods for imidazole synthesis often involve the condensation of dicarbonyl compounds with ammonia (B1221849) and an aldehyde, or the reaction of α-haloketones with amidines. baranlab.org The functional groups of this compound can be chemically modified to fit into these synthetic pathways.

Triazines: Triazines, particularly 1,3,5-triazines, are often synthesized from precursors like cyanuric chloride or by the cyclotrimerization of nitriles. researchgate.netnih.gov The methylamino group of this compound can act as a nucleophile to displace leaving groups on a pre-formed triazine ring. google.com Alternatively, the benzonitrile group itself could potentially undergo acid-catalyzed trimerization to form a triazine ring, although this is a less common route for substituted nitriles. A variety of triazine derivatives have been synthesized using amines as key reagents in the process. globalscitechocean.comgoogle.com

Quinoxalines: Quinoxaline (B1680401) synthesis typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.netudayton.edu While this compound is not a direct precursor in this classic reaction, its aromatic ring can be functionalized to introduce the necessary groups. For instance, the introduction of an additional amino group ortho to the methylaminomethyl substituent would create the required diamine structure for subsequent cyclization into a quinoxaline derivative. nih.govsphinxsai.com

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

|---|---|---|

| Imidazoles | Condensation of dicarbonyls, ammonia, and aldehydes. baranlab.org | Serves as a source for the N-1 and C-2 atoms after functional group manipulation. |

| Triazines | Nucleophilic substitution on cyanuric chloride. researchgate.netnih.gov | The methylamino group acts as a nucleophile. google.com |

| Quinoxalines | Condensation of o-phenylenediamines and 1,2-dicarbonyls. nih.govresearchgate.net | Can be modified to create the necessary o-phenylenediamine (B120857) precursor. |

The dual functionality of this compound makes it an ideal intermediate for synthesizing complex molecules that require both amine and nitrile functionalities or their derivatives. Research has shown that the methylbenzonitrile scaffold is a key component in the development of potent dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov In one study, a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized, highlighting the utility of the methylbenzonitrile core in building complex heterocyclic systems with potential biological activity. brieflands.com

Derivatization Strategies for Novel Compounds

The chemical reactivity of both the benzonitrile and methylamino groups allows for a wide range of derivatization strategies to produce novel compounds with tailored properties.

The benzonitrile group is a versatile functional handle that can undergo several transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be used in esterification or amidation reactions.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group), creating a diamine structure.

Cycloaddition: The carbon-nitrogen triple bond can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.

Nucleophilic Addition: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

Recent studies have also explored the precise recognition of the benzonitrile fragment in supramolecular chemistry, where the cyanide group engages in specific non-covalent interactions, such as hydrogen bonding and π-π stacking, to form key-lock complexes with host macrocycles. nih.gov This highlights the potential for using the benzonitrile moiety as a recognition site in the design of new materials and sensors.

The secondary methylamino group is nucleophilic and can be readily modified through several common organic reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of additional alkyl groups to form a tertiary amine.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The synthesis of N-methylamino acids often involves the protection and modification of amino groups, and similar strategies can be applied to this compound to introduce a variety of functional groups. researchgate.net

| Functional Group | Derivatization Reaction | Resulting Functional Group/Structure |

|---|---|---|

| Benzonitrile | Hydrolysis | Carboxylic acid |

| Reduction | Primary amine | |

| Cycloaddition | Tetrazole | |

| Nucleophilic Addition | Ketone | |

| Methylamino | Acylation | Amide |

| Alkylation | Tertiary amine | |

| Reductive Amination | Complex tertiary amine |

The reactivity of the methylamino group makes this compound a candidate for the functionalization of various material surfaces. For instance, in the creation of functionalized graphene oxide (FGO) nanocomposites, the amine can react with epoxy or carboxyl groups present on the surface of graphene oxide sheets. rsc.orgnih.gov This covalent attachment can improve the dispersion of the graphene filler within a polymer matrix and enhance the interfacial adhesion, leading to improved mechanical and thermal properties of the resulting nanocomposite. nih.gov

Furthermore, molecules with similar structural motifs, such as a benzonitrile derivative with an amino group, have been investigated as low molecular weight materials for organic light-emitting diodes (OLEDs). rsc.org The incorporation of such molecules can lead to materials with efficient solid-state emission, suggesting that derivatives of this compound could be explored for applications in organic electronics.

Development of Chemical Probes and Ligands for Research Purposes

The benzonitrile functional group is a crucial component in the design and development of chemical probes and research ligands due to its electronic properties and ability to participate in specific molecular interactions. While this compound is not extensively documented as a standalone chemical probe, its structure represents a valuable scaffold for creating more complex molecules for target identification, validation, and imaging in chemical biology. d-nb.info Chemical probes are essential tools designed to selectively modulate a protein of interest, thereby helping to elucidate its biological function. d-nb.infoarxiv.org

The development of such probes often involves trifunctional building blocks that contain:

A connectivity group for attachment to a ligand.

A reactive group for covalent bonding to a protein of interest.

A bioorthogonal handle for detection via click chemistry. d-nb.info

The this compound structure incorporates a primary/secondary amine group and a benzonitrile moiety, both of which can serve as points for further chemical modification to build sophisticated probes. The benzonitrile unit itself is a key pharmacophore in various biologically active molecules. For instance, research has led to the development of potent benzonitrile-based inhibitors for enzymes like glutaminyl-peptide cyclotransferase-like protein (QPCTL), which shows antitumor efficacy. rsc.org This highlights the significance of the benzonitrile core in ligand design for biological targets.

The synthesis of ligands for research often starts from optimized lead compounds, leveraging existing structure-activity relationship (SAR) data to incorporate reporter groups without losing affinity or selectivity for the target. researchgate.net The creation of a library of probe analogs from a single scaffold allows for systematic screening to find the ideal molecule for a given biological assay. d-nb.info Given the established role of the benzonitrile moiety in biologically active compounds, this compound serves as a readily available and versatile starting material for the synthesis of novel chemical probes and ligands aimed at a variety of biological targets.

Design and Synthesis of Photoactive Benzonitrile Derivatives (e.g., TADF emitters)

The benzonitrile moiety is a cornerstone in the design of advanced photoactive materials, particularly for emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF materials are crucial for the third generation of Organic Light-Emitting Diodes (OLEDs) because they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission, a significant improvement over conventional fluorescent emitters. mdpi.comaip.org

The fundamental design principle for TADF molecules is the donor-acceptor (D-A) architecture. In these molecules, an electron-donating unit (donor) is linked to an electron-accepting unit (acceptor). The benzonitrile group, with its strongly electron-withdrawing cyano (-CN) group, serves as an excellent and widely used acceptor. researchgate.netaip.org To achieve efficient TADF, the spatial overlap between the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor, must be minimized. rsc.orgresearchgate.net This separation leads to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which is essential for the efficient up-conversion of triplet excitons to singlets via reverse intersystem crossing (RISC). rsc.orgmdpi.com

Numerous studies have focused on synthesizing and characterizing TADF emitters based on benzonitrile acceptors. These molecules often pair a central benzonitrile core with various donor groups, such as carbazole, phenoxazine, or acridine (B1665455) derivatives, to tune the emission color and photophysical properties. arxiv.orgresearchgate.netresearchgate.net The structure of this compound, containing the essential benzonitrile acceptor, provides a foundational unit for the synthesis of such advanced photoactive materials. By attaching suitable electron-donating moieties, it can be elaborated into a D-A molecule with potential TADF properties.

Research has yielded a variety of high-performance TADF emitters incorporating the benzonitrile acceptor, demonstrating emissions across the visible spectrum. For example, by combining a benzonitrile acceptor with different donor units, researchers have created emitters for highly efficient blue, green, and red OLEDs. mdpi.comacs.orgrsc.org

Interactive Table: Examples of Benzonitrile-Based TADF Emitters and their Performance

This table summarizes the photophysical properties of several donor-acceptor TADF emitters that utilize a benzonitrile derivative as the electron-accepting core.

| Compound Name/Acronym | Donor Moiety | Emission Color | Peak Emission (nm) | PLQY (%) | OLED EQE_max (%) | Citation |

| 5CzBN | Five Carbazole units | Light-Blue | - | - | 14.8 | researchgate.net |

| SBABz4 | Spiro-biacridine | Blue | 470 | 55.7 | 6.8 | arxiv.orgresearchgate.net |

| 2PhCz2CzBn | Carbazole & Phenyl-Carbazole | Blue | - | - | >20 | aip.org |

| BTPIDCz | Benzothienopyrimidine | Green | - | - | - | acs.org |

| 3,6_R | Triphenylamine | Red | 619 | 86 | 12.0 | mdpi.com |

| tPCNBN | tert-Butyl & Carbazole | - | - | - | 33.1 | bohrium.com |

PLQY = Photoluminescence Quantum Yield; EQE_max = Maximum External Quantum Efficiency of the OLED device.

Q & A

Q. Key Parameters Table

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol/MeOH (reflux) | |

| Catalyst | K₂CO₃ | |

| Purification | Silica gel chromatography | |

| Yield | ~89–90% |

What spectroscopic techniques confirm the molecular structure and substituent positioning of this compound?

Q. Advanced

- NMR : H and C NMR identify methylamino protons (δ 2.3–2.8 ppm) and nitrile carbon (δ ~120 ppm). HMBC correlations confirm the methylamino group’s attachment to the benzonitrile ring .

- HR-MS : Exact mass (m/z 160.0871 for C₉H₁₀N₂) validates molecular formula .

- X-ray Crystallography : Resolves bond angles (e.g., C–C–N ≈ 120°) and crystallographic R-factor (<0.1) .

How can biological activity studies for this compound be designed to assess enzyme interactions?

Advanced

Use competitive inhibition assays with purified enzymes (e.g., cytochrome P450 isoforms). Measure IC₅₀ values via fluorometric or colorimetric substrates. For serotonin transporter (SERT) studies, radiolabeled derivatives (e.g., F analogs) enable in vivo PET imaging, as seen in related benzonitrile-based tracers .

What computational methods predict the electronic properties of this compound?

Advanced

Density-functional theory (DFT) with the B3LYP hybrid functional and 6-31G* basis set calculates:

- HOMO/LUMO gaps (predicting reactivity).

- Partial charges on the nitrile group (electrophilic sites).

Benchmarking against experimental thermochemical data (e.g., atomization energies) ensures accuracy .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

- Purity Validation : Verify compound purity via HPLC (e.g., retention time 0.61–0.99 min under SQD-FA05 conditions) .

- Assay Conditions : Standardize pH, temperature, and co-factors. Compare competitive vs. non-competitive inhibition models .

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

What strategies enable radiolabeling of this compound for imaging applications?

Q. Advanced

- Fluorine-18 Labeling : Introduce F via nucleophilic substitution on precursors (e.g., nitro → F exchange). Biodistribution studies in rodent models assess brain permeability and target specificity .

- Metabolite Analysis : Use LC-MS to identify in vivo degradation products (e.g., demethylated metabolites) .

How can retrosynthetic analysis streamline the synthesis of novel this compound derivatives?

Advanced

AI-driven platforms (e.g., Reaxys, Pistachio) deconstruct the target molecule into commercially available precursors. Prioritize routes with minimal protection/deprotection steps. For example:

- Core Structure : Benzonitrile + methylamine via reductive amination.

- Derivatization : Introduce substituents at the methyl group or benzene ring using Suzuki-Miyaura cross-coupling .

What are the challenges in characterizing the metabolic stability of this compound?

Q. Advanced

- In Vitro Models : Use liver microsomes to identify CYP450-mediated oxidation (e.g., N-demethylation).

- Mass Spectrometry : Track metabolites via fragmentation patterns (e.g., m/z +16 for hydroxylation) .

- Species Variability : Compare human vs. rodent microsomal stability to predict pharmacokinetics .

How does solvent polarity affect the reaction kinetics of this compound in nucleophilic substitutions?

Advanced

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating reactions. Measure rate constants via UV-Vis spectroscopy (λmax ~270 nm for nitrile group) . Solvent effects correlate with Kamlet-Taft parameters (β = hydrogen-bond acceptor capacity) .

What safety protocols are critical for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products